molecular formula C17H17Cl2NO3 B14512279 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate CAS No. 62804-78-8

3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate

Cat. No.: B14512279
CAS No.: 62804-78-8
M. Wt: 354.2 g/mol
InChI Key: XHXMZOXULQKLPT-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound with the molecular formula C17H17Cl2NO3. It is known for its unique structure, which includes a phenylpropyl group and a dichloropyridinyl group connected via an oxypropanoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 3-phenylpropyl alcohol with 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]acetate
  • 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanoate
  • 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]pentanoate

Uniqueness

3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of both phenylpropyl and dichloropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62804-78-8

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

3-phenylpropyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C17H17Cl2NO3/c1-12(23-14-9-10-15(18)20-16(14)19)17(21)22-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3

InChI Key

XHXMZOXULQKLPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCCC1=CC=CC=C1)OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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